Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Parent Pyrrolidine-1-carboximidamide
The target compound exhibits a TPSA of 71.6 Ų and an XLogP3 of −0.8, compared to the unsubstituted parent pyrrolidine-1-carboximidamide (TPSA 53.1 Ų, XLogP3 −0.1) [1][2]. This represents a TPSA increase of 18.5 Ų (34.8% higher) and a lipophilicity decrease of 0.7 log units, placing the target compound closer to the TPSA < 140 Ų and XLogP3 between −1 and +3 ranges predictive of favorable oral bioavailability per classical drug-likeness filters [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 71.6 Ų; XLogP3 = −0.8 |
| Comparator Or Baseline | Pyrrolidine-1-carboximidamide (CAS 13932-58-6): TPSA = 53.1 Ų; XLogP3 = −0.1 |
| Quantified Difference | TPSA Δ = +18.5 Ų (+34.8%); XLogP3 Δ = −0.7 log units (7-fold reduction in octanol–water partition coefficient) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm; Cactvs 3.4.8.18/3.4.6.11 TPSA engine) |
Why This Matters
The 35% higher TPSA of the target compound alters predicted membrane permeability and solubility profiles relative to the unsubstituted parent, making it a more hydrophilic scaffold that may be preferred for targets requiring enhanced aqueous solubility or reduced CNS penetration in early-stage library design.
- [1] PubChem. 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide. Compound Summary CID 121203942. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/121203942 (accessed April 2026). View Source
- [2] PubChem. Pyrrolidine-1-carboximidamide. Compound Summary CID 2794597. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13932-58-6 (accessed April 2026). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
